molecular formula C14H11NO2S B132899 N-(benzoylthio)benzamide CAS No. 134861-13-5

N-(benzoylthio)benzamide

Cat. No. B132899
M. Wt: 257.31 g/mol
InChI Key: IJYATHJDICJZLJ-UHFFFAOYSA-N
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Description

N-(benzoylthio)benzamide derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by the presence of a benzoyl group attached to a thioamide moiety, which is further connected to a benzamide structure. The synthesis, molecular structure, chemical reactions, and physical and chemical properties of these derivatives have been extensively studied, revealing their significance in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of N-(benzoylthio)benzamide derivatives involves various strategies, including chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates , microwave-promoted synthesis through base-catalyzed cyclization of thioureas , and reactions of benzoylthioamides with dinucleophilic reagents to form heterocycles . These methods offer advantages such as high yields, chemoselectivity, and efficiency. For instance, the use of microwave irradiation has been shown to be a cleaner and faster method for synthesis compared to traditional thermal heating .

Molecular Structure Analysis

The molecular structure of N-(benzoylthio)benzamide derivatives has been elucidated using various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction data have provided insights into the crystal and molecular structure of these compounds, revealing details such as bond lengths, bond angles, and conformation . Computational methods like Hartree-Fock and density functional theory have been employed to calculate geometric parameters and vibrational frequencies, which are in good agreement with experimental data .

Chemical Reactions Analysis

N-(benzoylthio)benzamide derivatives undergo a range of chemical reactions, forming various heterocyclic compounds when treated with hydrazines, hydroxylamine, or amidines . These reactions are significant for the synthesis of pharmacologically active molecules. Additionally, the reactivity of these derivatives can be further explored to synthesize novel compounds with potential applications in material science and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzoylthio)benzamide derivatives, such as solubility, thermal stability, and glass transition temperatures, have been studied. For example, N-benzoylated wholly aromatic polyamides exhibit better solubility in organic solvents and lower glass transition temperatures compared to conventional polyamides . The antifungal activity of some derivatives has also been evaluated, showing varying degrees of efficacy against plant pathogens . Additionally, studies on the antioxidant properties of these compounds have demonstrated good activity, which could be beneficial for developing new antioxidants .

Scientific Research Applications

Melanoma Cytotoxicity

N-(benzoylthio)benzamide derivatives have shown potential in the treatment of melanotic melanoma. These derivatives, when conjugated with alkylating cytostatics, demonstrate enhanced toxicity against melanoma cells compared to parent compounds. This suggests their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Antiarrhythmic Activity

Benzamide derivatives, including those related to N-(benzoylthio)benzamide, have been synthesized and evaluated for oral antiarrhythmic activity. Compounds like N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate exhibit significant antiarrhythmic properties (Banitt et al., 1977).

Antifungal Properties

Certain derivatives of N-(benzoylthio)benzamide, such as N-(Morpholinothiocarbonyl) benzamide and N-(piperidylthiocarbonyl) benzamide, have shown antifungal activity. These derivatives and their Co(III) complexes have been effective against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb (Weiqun et al., 2005).

Melanoma Imaging and Therapy

Radioiodinated N-(benzoylthio)benzamide derivatives have been used for imaging melanoma metastases. Studies have shown that these compounds have high uptake in melanoma cells, suggesting potential for both diagnostic imaging and radionuclide therapy (Eisenhut et al., 2000).

Potential Antipsychotic Activity

N-(benzoylthio)benzamide derivatives have been explored for their potential antipsychotic effects. These compounds exhibit dopamine antagonist properties, which are important in the treatment of psychiatric disorders (Blaney et al., 1983).

Safety And Hazards

Benzamides are considered hazardous by the OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

Benzamides are potential candidates for the development of anti-inflammatory compounds using NFkB as a drug target . They are also being studied for their antioxidant and antibacterial activities .

properties

IUPAC Name

S-benzamido benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYATHJDICJZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H2S Donor 5a

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
Y Zhao, H Wang, M Xian - Journal of the American Chemical …, 2011 - ACS Publications
H 2 S, the newly discovered gasotransmitter, plays important roles in biological systems. However, the research on H 2 S has been hindered by the lack of controllable H 2 S donors that …
Number of citations: 275 pubs.acs.org
S Feng, Y Zhao, M Xian, Q Wang - Acta biomaterialia, 2015 - Elsevier
By electrospinning of polycaprolactone (PCL) solutions containing N-(benzoylthio)benzamide (NSHD1), a H 2 S donor, fibrous scaffolds with hydrogen sulfide (H 2 S) releasing …
Number of citations: 56 www.sciencedirect.com
W Chen, M Xian - Methods in enzymology, 2020 - Elsevier
Near-infrared (NIR) fluorescent dyes with optimum photophysical properties are highly useful for bioimaging in living systems, but such dyes are still rare. Recently, our laboratory …
Number of citations: 2 www.sciencedirect.com
Y Zhao, S Bhushan, C Yang, H Otsuka… - ACS chemical …, 2013 - ACS Publications
Hydrogen sulfide (H 2 S), known as an important cellular signaling molecule, plays critical roles in many physiological and/or pathological processes. Modulation of H 2 S levels could …
Number of citations: 182 pubs.acs.org
K Kashfi, KR Olson - Biochemical pharmacology, 2013 - Elsevier
Hydrogen sulfide, H 2 S, is a colorless gas with a strong odor that until recently was only considered to be a toxic environmental pollutant with little or no physiological significance. …
Number of citations: 330 www.sciencedirect.com
W Chen, S Xu, JJ Day, D Wang, M Xian - Angewandte Chemie, 2017 - Wiley Online Library
Near‐infrared (NIR) fluorescent dyes with favorable photophysical properties are highly useful for bioimaging, but such dyes are still rare. The development of a unique class of NIR …
Number of citations: 173 onlinelibrary.wiley.com
SA Coavoy‐Sánchez, SKP Costa… - British Journal of …, 2020 - Wiley Online Library
Skin diseases constitute a major health problem affecting a high proportion of the population every day and have different aetiologies that include inflammation, infections, and tumours. …
Number of citations: 43 bpspubs.onlinelibrary.wiley.com
X Ni, SS Kelly, S Xu, M Xian - Accounts of Chemical Research, 2021 - ACS Publications
Conspectus Reactive sulfur species (RSS) play regulatory roles in many physiological and pathological processes. Since the discovery of hydrogen sulfide (H 2 S) as a nitric oxide (NO)-…
Number of citations: 28 pubs.acs.org
CR Powell, KM Dillon, JB Matson - Biochemical pharmacology, 2018 - Elsevier
Hydrogen sulfide (H 2 S) is a ubiquitous small gaseous signaling molecule, playing an important role in many physiological processes and joining nitric oxide and carbon monoxide in …
Number of citations: 438 www.sciencedirect.com
I Cacciotti, M Ciocci, E Di Giovanni, F Nanni… - International Journal of …, 2018 - mdpi.com
The design of biomaterial platforms able to release bioactive molecules is mandatory in tissue repair and regenerative medicine. In this context, electrospinning is a user-friendly, …
Number of citations: 55 www.mdpi.com

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